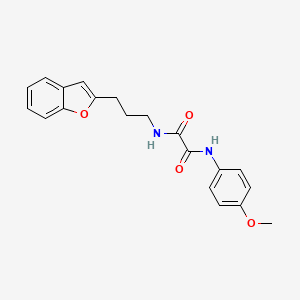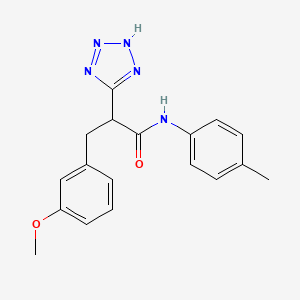![molecular formula C18H21N3O4 B2824334 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1775477-16-1](/img/structure/B2824334.png)
3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound that combines elements of quinoline and diazaspiro decane structures
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivative involves the reduction of quinoline derivatives.
Step 2: Formation of 2-oxoethyl intermediate typically utilizes acetylation reactions.
Step 3: Cyclization to create the spiro compound often employs a multi-step process involving protecting groups and specific catalysts.
Industrial Production Methods:
Industrial synthesis may involve more streamlined processes, leveraging continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The key reactions may include:
Efficient catalytic hydrogenation techniques.
Use of specific organic solvents and reagents to control the reaction environment.
High-purity starting materials to ensure reproducibility and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various quinoline-N-oxide derivatives.
Reduction: Reduction reactions typically yield dihydroquinoline derivatives.
Substitution: The spiro structure allows for selective substitution reactions, especially at the oxoethyl and diazaspiro positions.
Common Reagents and Conditions:
Oxidation: Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) and conditions like mild heating.
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen atmosphere.
Substitution: Use of strong bases such as NaH (Sodium hydride) and aprotic solvents like DMSO (Dimethyl sulfoxide).
Major Products Formed:
The reactions yield a variety of derivatives, including:
Quinoline-N-oxides from oxidation.
Dihydroquinoline derivatives from reduction.
Spirocyclic compounds with modified functional groups from substitution.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine:
Potential precursor for pharmacologically active compounds targeting specific receptors or enzymes.
May exhibit antimicrobial, antiviral, or anticancer properties due to its structural features.
Industry:
Employed in the development of new materials with unique properties.
Utilized in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action is highly dependent on its specific application:
Molecular Targets: The quinoline core can interact with biological molecules such as DNA, proteins, or cellular membranes.
Pathways Involved: Potential pathways include inhibition of enzymes involved in DNA replication or protein synthesis, or disruption of cell membrane integrity leading to cell death.
Comparison with Similar Compounds
Quinoline Derivatives: Share the quinoline core but lack the spirocyclic structure.
Spirocyclic Compounds: Contain the spiro motif but not the quinoline group.
Diazaspiro Derivatives: Feature the diazaspiro framework without the quinoline moiety.
This compound's structural complexity and versatility make it a valuable subject of scientific research across multiple disciplines.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-15(20-9-3-5-13-4-1-2-6-14(13)20)12-21-16(23)18(19-17(21)24)7-10-25-11-8-18/h1-2,4,6H,3,5,7-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBPAAACITUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4(CCOCC4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B2824255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B2824256.png)

![1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](4-methylphenyl)methyl}piperidin-4-ol](/img/structure/B2824258.png)


![N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2824263.png)

![9-bromo-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2824266.png)
![4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2824267.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2824273.png)
